Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide
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Overview
Description
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) is a chemical compound known for its unique structure and properties. It is a type of pyridinium salt, which is a class of compounds widely used in various fields of chemistry and industry. The compound has a molecular formula of C22H26Br2N2 and a molecular weight of 478.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) typically involves the reaction of pyridine derivatives with p-phenylenedimethylene dibromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for large-scale production. The purity of the final product is often ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce pyridinium hydrides .
Scientific Research Applications
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as an additive in materials science.
Mechanism of Action
The mechanism by which pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) exerts its effects involves interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. The compound may also inhibit certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,3-dimethyl-, dibromide)
- Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4,6-trimethyl-, dibromide)
Uniqueness
Compared to similar compounds, pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
102584-23-6 |
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Molecular Formula |
C22H26Br2N2 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
1-[[4-[(2,4-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,4-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H26N2.2BrH/c1-17-9-11-23(19(3)13-17)15-21-5-7-22(8-6-21)16-24-12-10-18(2)14-20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
JJSSKMUAIIPVRK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=C(C=C(C=C3)C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
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